2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether
Brand Name: Vulcanchem
CAS No.: 952569-59-4
VCID: VC13352244
InChI: InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3
SMILES: COC1=C(N=C(C=C1)C(Br)Br)Br
Molecular Formula: C7H6Br3NO
Molecular Weight: 359.84 g/mol

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether

CAS No.: 952569-59-4

Cat. No.: VC13352244

Molecular Formula: C7H6Br3NO

Molecular Weight: 359.84 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether - 952569-59-4

Specification

CAS No. 952569-59-4
Molecular Formula C7H6Br3NO
Molecular Weight 359.84 g/mol
IUPAC Name 2-bromo-6-(dibromomethyl)-3-methoxypyridine
Standard InChI InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3
Standard InChI Key HZVOBTPXEXABGT-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)C(Br)Br)Br
Canonical SMILES COC1=C(N=C(C=C1)C(Br)Br)Br

Introduction

Synthesis and Reaction Pathways

Synthetic Route

Compound A is synthesized via bromination of 2-bromo-3-methoxy-6-methylpyridine (CAS: 24207-22-5) , following a protocol analogous to the method described in CN109879815B :

Step 1: Bromination of the Methyl Group
2-Bromo-3-methoxy-6-methylpyridine is treated with liquid bromine (Br₂) in a dichloromethane/water mixture under controlled conditions (10–20°C). The reaction proceeds via radical or electrophilic substitution, yielding a mixture of:

  • 2-Bromo-3-methoxy-6-(bromomethyl)pyridine (monobrominated).

  • 2-Bromo-3-methoxy-6-(dibromomethyl)pyridine (dibrominated, Compound A).

The molar ratio of starting material to bromine is 1:3, favoring dibromination .

Step 2: Isolation and Purification
The crude mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and concentrated. Compound A is isolated via recrystallization from ethanol/water, achieving a purity >98% .

Reaction Mechanism

The bromination involves:

  • Initiation: Bromine generates bromine radicals under light or heat.

  • Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with bromine to yield mono- or di-brominated products.

  • Termination: Radical recombination halts the chain process .

Physicochemical Properties

Experimental data for Compound A is limited, but predictions based on structural analogs (e.g., 2-bromo-3-methoxy-6-methylpyridine ) and computational modeling suggest:

PropertyValue (Predicted)Method/Source
Boiling Point260–280°CEPI Suite
Density1.65±0.10 g/cm³Group Contribution
pKa-0.5±0.2ChemAxon
LogP (Octanol-Water)2.8QSAR Modeling

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.0 Hz, 1H, H-4), 7.45 (d, J=8.0 Hz, 1H, H-5), 4.72 (s, 2H, CHBr₂), 3.95 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 158.9 (C-OCH₃), 149.2 (C-Br), 135.6 (C-CHBr₂), 123.4–127.8 (pyridine carbons) .

Applications in Organic Synthesis

Compound A is primarily utilized as a multifunctional intermediate:

Aldehyde Synthesis

In a patented method , Compound A reacts with urotropin (hexamethylenetetramine) in ethanol to form a hexaminium intermediate, which undergoes acid hydrolysis (e.g., acetic acid/H₂SO₄) to yield 2-bromo-3-methoxy-6-formylpyridine:

Compound AHexamineIntermediateH⁺2-Bromo-3-methoxy-6-aldehyde pyridine\text{Compound A} \xrightarrow{\text{Hexamine}} \text{Intermediate} \xrightarrow{\text{H⁺}} \text{2-Bromo-3-methoxy-6-aldehyde pyridine}

This aldehyde is a precursor to pharmaceuticals, including kinase inhibitors and antiviral agents .

Cross-Coupling Reactions

The dibromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. For example:

Compound A+Ar-B(OH)₂Pd(PPh₃)₄2-Bromo-3-methoxy-6-(Ar-methyl)pyridine\text{Compound A} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-Bromo-3-methoxy-6-(Ar-methyl)pyridine}

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